2-(3-Bromophenyl)-2'-iodoacetophenone
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Overview
Description
2-(3-Bromophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and an iodine atom on the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2’-iodoacetophenone typically involves the following steps:
Bromination of Acetophenone: Acetophenone is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromoacetophenone.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
The reaction conditions for these steps generally involve controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromophenyl)-2’-iodoacetophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the addition of reagents and maintain optimal reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Products with different functional groups replacing the bromine or iodine atoms.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-(3-Bromophenyl)-2’-iodoacetophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies to understand its interaction with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2’-iodoacetophenone: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-2’-chloroacetophenone: Similar structure but with a chlorine atom instead of iodine.
2-(3-Bromophenyl)-2’-fluoroacetophenone: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-(3-Bromophenyl)-2’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(2-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIUVSTXGOUSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642292 |
Source
|
Record name | 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-88-5 |
Source
|
Record name | 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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